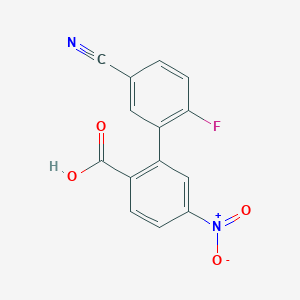
3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid (3-CFMBA) is a compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and is a useful tool for investigating the structure and properties of organic molecules. 3-CFMBA can be synthesized in a simple, two-step reaction and is commercially available as a 95% pure crystalline solid. Its unique reactivity and solubility properties make it an ideal reagent for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% is not well understood. However, it has been found to be a good substrate for several enzymes, suggesting that it may be involved in enzyme-catalyzed reactions. It has also been shown to be an effective inhibitor of certain enzymes, suggesting that it may be involved in the regulation of enzyme activity. In addition, 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% has been found to have an inhibitory effect on some bacterial and fungal growth, suggesting that it may be involved in antimicrobial activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% are not well understood. However, it has been found to be an effective inhibitor of certain enzymes, suggesting that it may be involved in the regulation of enzyme activity. In addition, 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% has been found to have an inhibitory effect on some bacterial and fungal growth, suggesting that it may be involved in antimicrobial activity. It has also been shown to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its versatility. It is a useful reagent for organic synthesis and can be used to synthesize a wide range of organic compounds. It is also a good substrate for several enzymes, making it an ideal tool for studying enzyme kinetics. In addition, 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% is commercially available as a 95% pure crystalline solid, making it easy to store and use.
The main limitation of using 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its potential toxicity. It is important to exercise caution when handling this compound, as it can be toxic if inhaled, ingested, or absorbed through the skin. In addition, it should be kept away from sources of heat, as it can decompose at high temperatures.
Direcciones Futuras
1. Further research should be conducted to better understand the mechanism of action of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% and its potential biochemical and physiological effects.
2. Studies should be conducted to evaluate the potential toxicity of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% and to identify potential safety measures that should be taken when handling this compound.
3. Further research should be conducted to explore the potential applications of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% in pharmaceuticals, pesticide, and dye synthesis.
4. Studies should be conducted to investigate the potential use of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% as an antimicrobial agent.
5. Research should be conducted to explore the potential use of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% as an antioxidant and anti-inflammatory agent.
6. Studies should be conducted to evaluate the potential use of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% as a model compound for investigating the structure and properties of organic molecules.
7. Further research should be conducted to explore the potential applications of 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% in other areas of scientific research.
Métodos De Síntesis
3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% can be synthesized from 3-methylbenzoic acid and 2-fluoro-3-cyanophenol. The reaction is carried out in a two-step process. First, 3-methylbenzoic acid is heated in the presence of an acid catalyst to form 3-methylbenzoyl chloride. This is then reacted with 2-fluoro-3-cyanophenol in the presence of a base catalyst to form 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95%. The reaction is complete when the desired product is crystallized from the reaction mixture. The resulting 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% is a 95% pure crystalline solid.
Aplicaciones Científicas De Investigación
3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is an important reagent for organic synthesis, as it can be used to synthesize various organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, 3-(3-Cyano-2-fluorophenyl)-2-methylbenzoic acid, 95% can be used in the study of enzyme kinetics, as it has been found to be a good substrate for several enzymes. It is also used in the study of the structure and properties of organic molecules, as it can be used as a model compound for investigating the reactivity and solubility of organic compounds.
Propiedades
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-11(5-3-6-12(9)15(18)19)13-7-2-4-10(8-17)14(13)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSDHQKCBSFPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689826 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-50-5 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














